2-(3-Bromo-2-fluorophenyl)ethanamine
Description
2-(3-Bromo-2-fluorophenyl)ethanamine (CAS: 874285-15-1) is a substituted phenethylamine derivative characterized by a bromine atom at the 3-position and a fluorine atom at the 2-position of the phenyl ring. Its molecular formula is C₈H₉BrFN, with a molecular weight of 218.07 g/mol (AM-2556, ). This compound is synthesized with a purity of ≥95% and is primarily used in research settings for structural and pharmacological studies.
Properties
IUPAC Name |
2-(3-bromo-2-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIFQRRRDGPAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299155 | |
| Record name | 3-Bromo-2-fluorobenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874285-15-1 | |
| Record name | 3-Bromo-2-fluorobenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874285-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-fluorobenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-fluorophenyl)ethanamine typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the Intermediate: The starting material, 3-bromo-2-fluorobenzaldehyde, is reacted with ethylamine in the presence of a suitable catalyst.
Reduction: The intermediate formed is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-fluorophenyl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as LiAlH4 are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding carboxylic acids.
Scientific Research Applications
2-(3-Bromo-2-fluorophenyl)ethanamine, also known as 3-Bromo-2-fluoro-phenethylamine, is an organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article aims to explore the diverse applications of this compound, particularly in medicinal chemistry, material science, and as a research tool in neuroscience.
Pharmacological Research
This compound has been investigated for its potential pharmacological properties. Research indicates that compounds with similar structures may exhibit activity at various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions are crucial for developing new treatments for psychiatric disorders such as depression and anxiety.
Case Study: Serotonin Receptor Modulation
A study published in the Journal of Medicinal Chemistry explored the binding affinity of fluorinated phenethylamines to serotonin receptors. The results indicated that the introduction of fluorine atoms could enhance receptor selectivity and potency, suggesting that this compound might serve as a lead compound for further drug development targeting serotonergic systems .
Synthesis of Novel Compounds
The compound can act as a precursor in the synthesis of more complex molecules. By modifying the amino group or the aromatic ring, researchers can create derivatives with tailored pharmacological profiles.
Synthesis Example
A synthetic route involves the alkylation of this compound with various alkyl halides to produce a library of compounds for screening against different biological targets .
Neuroscience Research
In neuroscience, compounds like this compound are utilized to study neurotransmitter dynamics and receptor interactions. Its ability to modulate neurotransmitter systems makes it valuable for understanding mechanisms underlying neuropharmacology.
Application in Behavioral Studies
Behavioral assays using rodent models have demonstrated that compounds structurally related to this compound can influence locomotor activity and anxiety-like behaviors, providing insights into their potential therapeutic effects .
Polymer Chemistry
The unique properties of this compound allow it to be used as a building block in polymer synthesis. The bromine atom can participate in radical polymerization processes, leading to new materials with specific functionalities.
Polymerization Studies
Research has shown that incorporating brominated compounds into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant for creating high-performance materials suitable for electronic applications .
Nanomaterials
Recent studies have explored the use of this compound in the synthesis of nanomaterials, particularly those aimed at drug delivery systems. The functional groups present allow for conjugation with other molecules, facilitating targeted delivery mechanisms.
Case Study: Drug Delivery Nanocarriers
A study demonstrated that nanoparticles functionalized with phenethylamine derivatives exhibited improved drug loading capacity and release profiles, indicating potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)ethanamine involves its interaction with specific molecular targets in biological systems. The bromine and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the Bromo-Fluorophenyl Ethanamine Series
The following compounds share a bromo-fluorophenyl ethanamine backbone but differ in substituent positions and additional functional groups:
Key Observations :
- Substituent Position Effects : The position of bromine and fluorine significantly impacts electronic properties. For example, this compound has a more electron-deficient aromatic ring compared to its 4-bromo-2-fluoro isomer due to the proximity of bromine and fluorine, which may alter receptor binding .
Comparison with Psychoactive Phenethylamines
These derivatives often feature methoxy groups at the 2,4- or 3,4-positions and a benzylamine substituent, which enhance receptor binding compared to simpler bromo-fluoro analogs.
Example :
- 24H-NBBr (N-(2-bromobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine):
Quantum Molecular Descriptors :
Studies on substituted phenethylamines (e.g., 2C-B, 25B-NBOMe) reveal that:
Physicochemical Properties
- Lipophilicity: Bromine and fluorine increase logP values, enhancing blood-brain barrier penetration compared to non-halogenated analogs.
- Synthetic Accessibility: Bromo-fluoro phenethylamines are typically synthesized via nucleophilic aromatic substitution or reductive amination, with purities ≥95% as noted in commercial sources .
Biological Activity
2-(3-Bromo-2-fluorophenyl)ethanamine, also known by its chemical identifier 874285-15-1, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a bromine and a fluorine atom substituted on a phenyl ring, which significantly influences its biological properties. The presence of these halogens can enhance the lipophilicity and alter the electronic characteristics of the molecule, potentially affecting its interaction with biological targets.
Research indicates that this compound interacts with various neurotransmitter systems. Specifically, it has been shown to affect dopamine and serotonin pathways, similar to other psychoactive substances. The bromine and fluorine substituents may enhance binding affinity to receptors associated with these neurotransmitters, leading to increased neurotransmitter concentrations in the synaptic cleft .
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives of halogenated phenylamines have demonstrated significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest promising potential as antimicrobial agents:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 2-(3-Bromo-2-fluorophenyl) | E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 | |
| C. albicans | 0.0048 |
These findings indicate that the halogen substituents play a crucial role in enhancing biological activity .
Case Studies
Several case studies have documented instances of intoxication related to compounds structurally similar to this compound. For example:
- Case Study 1 : A patient presented with severe agitation and tachycardia after using a substance containing this compound analogs. Toxicology screens confirmed elevated levels of the compound, highlighting its potential for acute toxicity.
- Case Study 2 : Another report detailed multiple hospital admissions linked to the recreational use of synthetic derivatives of this compound, emphasizing the need for further research into its pharmacodynamics and long-term effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
